molecular formula C14H16N4O3 B2685358 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034266-33-4

1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2685358
CAS No.: 2034266-33-4
M. Wt: 288.307
InChI Key: BZBOFNMMICMQHG-UHFFFAOYSA-N
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Description

1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that belongs to the class of azetidinones and triazoles

Mechanism of Action

Preparation Methods

The synthesis of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the azetidinone ring: This can be achieved by reacting a suitable amine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the azetidinone ring with 3,4-dimethoxybenzoyl chloride.

    Formation of the triazole ring: The final step involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.

Chemical Reactions Analysis

1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and tuberculosis.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds such as:

    Azetidinones: These compounds share the azetidinone ring structure and have similar biological activities.

    Triazoles: These compounds contain the triazole ring and are known for their antifungal and antimicrobial properties.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-12-4-3-10(7-13(12)21-2)14(19)17-8-11(9-17)18-6-5-15-16-18/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBOFNMMICMQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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